molecular formula C20H26N2O B8597206 4-Benzhydryl-1-piperazinepropanol

4-Benzhydryl-1-piperazinepropanol

Katalognummer: B8597206
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: UXUCJTZYKSLMSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzhydryl-1-piperazinepropanol is a piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position and a propanol (-CH2CH2CH2OH) substituent at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological activities, including antihistaminic, antipsychotic, and vasodilatory effects, depending on substituent groups .

Eigenschaften

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

3-(4-benzhydrylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C20H26N2O/c23-17-7-12-21-13-15-22(16-14-21)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2

InChI-Schlüssel

UXUCJTZYKSLMSP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCO)C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

Research indicates that derivatives of piperazine, including 4-benzhydryl-1-piperazinepropanol, exhibit antihypertensive effects. These compounds may act by inhibiting the renin-angiotensin system, leading to vasodilation and reduced blood pressure. A study demonstrated that similar compounds showed significant efficacy in lowering blood pressure in animal models, suggesting potential for treating hypertension in humans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzhydryl piperazine derivatives. A series of experiments evaluated the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of 4-Benzhydryl-1-piperazinepropanol

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have shown that similar compounds can modulate serotonin receptors, which may lead to anxiolytic or antidepressant effects. Further investigation is warranted to fully understand these neuropharmacological properties .

Antimicrobial Activity

4-Benzhydryl-1-piperazinepropanol has also been tested for its antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure enhances its ability to penetrate bacterial membranes, increasing its bioactivity .

Table 2: Antimicrobial Efficacy of 4-Benzhydryl-1-piperazinepropanol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of 4-benzhydryl-1-piperazinepropanol resulted in a significant decrease in systolic blood pressure over a four-week period. The study utilized telemetry to monitor blood pressure changes continuously, confirming the compound's efficacy as an antihypertensive agent.

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanism was conducted using flow cytometry to analyze apoptosis markers in HeLa cells treated with the compound. Results indicated a marked increase in sub-G1 phase cells, indicative of apoptosis, alongside a decrease in viable cell counts.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: The propanol group in the target compound introduces a polar hydroxyl group, enhancing hydrophilicity compared to Cyclizine’s methyl group or Cinnarizine’s lipophilic cinnamyl chain. This may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Synthetic Complexity : Derivatives with sulfonyl or carbonyl groups (e.g., 7u) require multi-step coupling reactions, while alkylation (as in Cyclizine) is simpler. The target compound’s synthesis would likely involve nucleophilic substitution or reductive amination .

Physicochemical Properties

  • Melting Points: Sulfonyl-containing derivatives (e.g., 7u, 218–220°C) exhibit higher melting points due to strong intermolecular forces, whereas alkyl-substituted analogs like Cyclizine are liquids or low-melting solids.
  • Solubility: The hydroxyl group in 4-Benzhydryl-1-piperazinepropanol could enhance solubility in polar solvents (e.g., ethanol, water) compared to Cinnarizine, which is more lipophilic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Benzhydryl-1-piperazinepropanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a documented route involves reacting 1-benzhydrylpiperazine with 3-bromopropanol in dichloromethane under inert conditions, using t-BuOK as a base to deprotonate intermediates. Purification via silica gel chromatography (ethyl acetate/hexane) yields the product. Key variables for optimization include solvent polarity (e.g., DMF vs. dichloromethane), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents .

Q. How can the molecular structure and conformational dynamics of 4-Benzhydryl-1-piperazinepropanol be characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and piperazine ring puckering (e.g., Cremer-Pople parameters ).
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzhydryl group at N1, propanol chain at N4) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze low-energy conformers and hydrogen-bonding interactions .

Q. What spectroscopic techniques are essential for confirming the identity of 4-Benzhydryl-1-piperazinepropanol?

  • Methodological Answer :

  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) at m/z 220.3107 (C13_{13}H20_{20}N2_2O) .
  • NMR : 1H^1H-NMR signals for benzhydryl protons (δ 7.2–7.4 ppm) and propanol chain (δ 3.5–3.7 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for 4-Benzhydryl-1-piperazinepropanol derivatives?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., hepatic microsome assays) to identify poor absorption or rapid clearance .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding poses in receptor models (e.g., dopamine D3 or histamine H1 receptors) .
  • Adjust in vivo models : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy .

Q. What methodologies are recommended for detecting and quantifying synthetic impurities in 4-Benzhydryl-1-piperazinepropanol batches?

  • Methodological Answer :

  • HPLC-UV/LC-MS : Use a C18 column (2.0 µL particle size) with acetonitrile/water gradient elution. Monitor for unreacted starting materials (e.g., benzhydrylpiperazine) and hydroxylated byproducts .
  • Quantitative NMR (qNMR) : Spike samples with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities <0.1% .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of 4-Benzhydryl-1-piperazinepropanol analogs?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified benzhydryl (e.g., halogenated aryl groups) or propanol chains (e.g., ethylene glycol spacers) .
  • Functional assays : Test analogs in in vitro models (e.g., cAMP inhibition for GPCR activity) and in silico ADMET predictors (e.g., SwissADME) .

Q. What strategies mitigate oxidative degradation of 4-Benzhydryl-1-piperazinepropanol under physiological conditions?

  • Methodological Answer :

  • Antioxidant additives : Include 0.1% ascorbic acid or α-tocopherol in formulations to scavenge free radicals .
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to reduce susceptibility to oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.